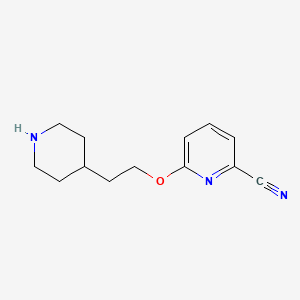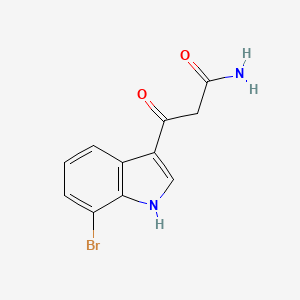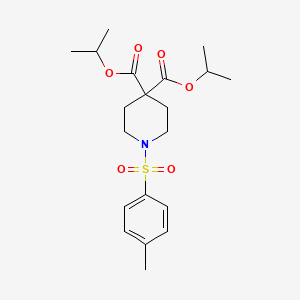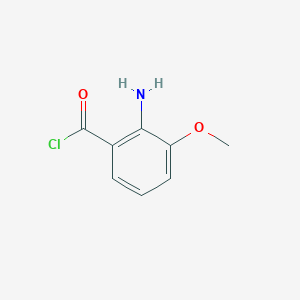
6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile
Descripción general
Descripción
6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C13 H17 N3 O . It has a molecular weight of 231.298 . This compound is provided by Amerigo Scientific, a specialist distributor serving life science .
Molecular Structure Analysis
The molecular structure of 6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile consists of a pyridine ring attached to a piperidine ring via an ethoxy linker . The pyridine ring carries a carbonitrile group at the 2-position .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel derivatives of pyridine, including 6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, have been synthesized and characterized using methods like NMR, MS, and X-ray crystallography. These studies are fundamental in understanding the chemical and structural properties of such compounds (Wu Feng, 2011).
Antimicrobial Activity
- Some pyridine carbonitrile derivatives have been investigated for their antimicrobial properties. Research shows that compounds like 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile exhibit significant in vitro antimicrobial activity against various bacterial and fungal strains (Radhika Bhat & N. Begum, 2021).
Potential as Inhibitors
- Pyridine derivatives have been studied for their potential as inhibitors. For example, compounds with a piperidine ring have been analyzed for their ability to inhibit Nicotinamidephosphoribosyltransferase (NAMPT), a key enzyme in apoptosis sensitivity. Such studies are crucial for developing new therapeutic strategies (M. Venkateshan et al., 2019).
Structural and Spectroscopic Analysis
- Pyridine derivatives have undergone extensive structural and spectroscopic analyses. Studies have explored their crystal structure, IR and electronic spectroscopy, and UV–vis absorption and fluorescence spectroscopy, providing insights into their physical and chemical behavior (M. Cetina et al., 2010).
Antibacterial and Antioxidant Activities
- Research into pyridine-3-carbonitrile derivatives has shown that they possess notable antibacterial and antioxidant activities. This indicates their potential utility in pharmaceutical applications where such properties are desirable (N. Hamdi, 2016).
Novel Synthesis Methods
- Innovative synthesis methods for pyridine derivatives have been developed. These methods are crucial for the efficient production of these compounds, which can be used in various scientific and industrial applications (J. Svoboda & J. Paleček, 1995).
Propiedades
IUPAC Name |
6-(2-piperidin-4-ylethoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c14-10-12-2-1-3-13(16-12)17-9-6-11-4-7-15-8-5-11/h1-3,11,15H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKAJOPBYHZQLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1406277.png)

amino]acetic acid](/img/structure/B1406280.png)




